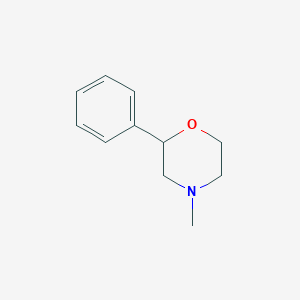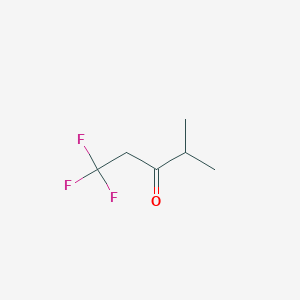
1,1,1-Trifluoro-4-methylpentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-4-methylpentan-3-one, also known as 3-trifluoromethyl-1-pentanone, is a highly fluorinated organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless liquid with a low boiling point and a pleasant odor. This compound has been studied extensively due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-4-methylpentan-3-one has a wide range of applications in scientific research. It has been used as a solvent for a variety of organic reactions, including the synthesis of heterocyclic compounds, organometallic compounds, and polymersization reactions. It is also used as a reagent in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. Additionally, it is used in the synthesis of fluoropolymers and fluorinated monomers.
Wirkmechanismus
1,1,1-Trifluoro-4-methylpentan-3-one is a highly fluorinated compound that has a unique mechanism of action. It is believed to act as a Lewis acid, which means that it can form strong bonds with electron-rich molecules. This property makes it useful in a variety of organic reactions, as it can be used to activate substrates and facilitate the formation of new bonds. Additionally, this compound has been shown to be an effective catalyst for a variety of reactions, including the reduction of carbon-carbon double bonds and the formation of cyclopropanes.
Biochemical and Physiological Effects
1,1,1-Trifluoro-4-methylpentan-3-one has been studied extensively for its potential biochemical and physiological effects. In vitro studies have shown that this compound is a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, this compound has been shown to have anti-inflammatory and anti-allergic effects, as well as to reduce the release of histamine from mast cells. It has also been shown to have a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,1-Trifluoro-4-methylpentan-3-one has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its low boiling point, which makes it easy to handle and store. Additionally, it is highly soluble in a variety of organic solvents, which makes it suitable for a wide range of reactions. However, this compound can be toxic if inhaled or ingested, and it can cause skin and eye irritation if it comes into contact with the skin or eyes. Therefore, it is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
1,1,1-Trifluoro-4-methylpentan-3-one has a wide range of potential applications in scientific research and laboratory experiments. Future research should focus on exploring the potential therapeutic applications of this compound, as well as its potential as an industrial solvent. Additionally, further research should be conducted to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, further studies should be conducted to explore the potential advantages and limitations of this compound for use in lab experiments.
Synthesemethoden
1,1,1-Trifluoro-4-methylpentan-3-one can be synthesized via several methods. One of the most common methods is the reaction of trifluoromethyl chloride with 1-pentanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 1,1,1-trifluoro-4-methylpentan-3-one and hydrochloric acid as the by-products. Other methods of synthesis include the reaction of trifluoromethyl iodide and 1-pentanol, the reaction of trifluoromethyl sulfonyl chloride and 1-pentanol, and the reaction of trifluoromethyl bromide and 1-pentanol.
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-4-methylpentan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c1-4(2)5(10)3-6(7,8)9/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDRYDOGLSACSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4-methyl-3-pentanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

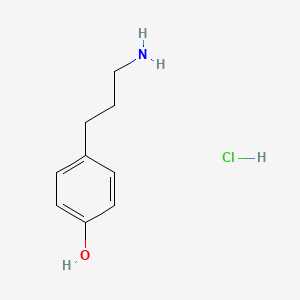
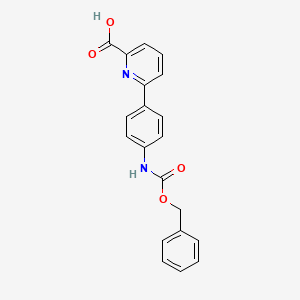

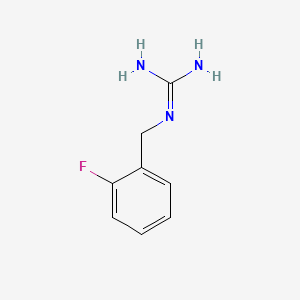

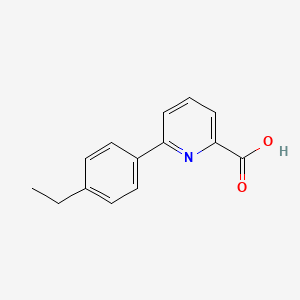

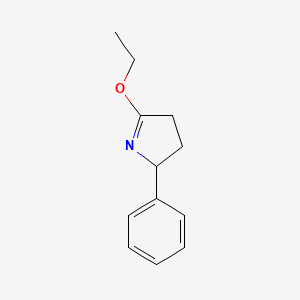
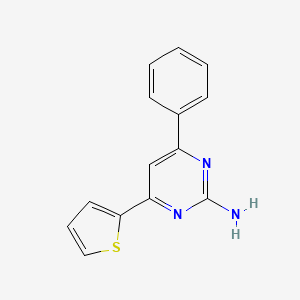
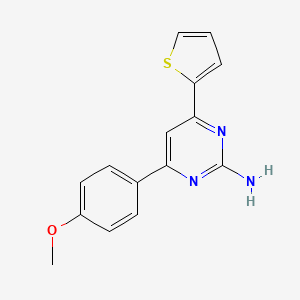
![7,7-Dimethyl-1-(((4-(3-(trifluoromethyl)phenyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6307043.png)

